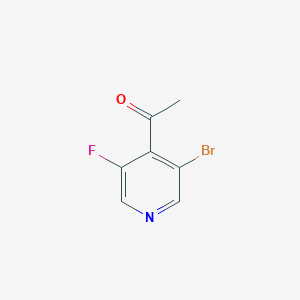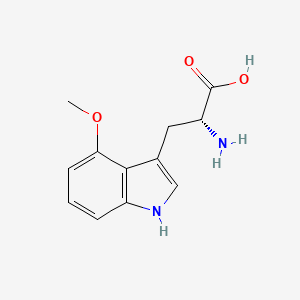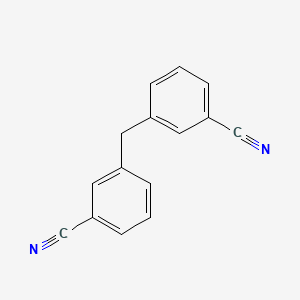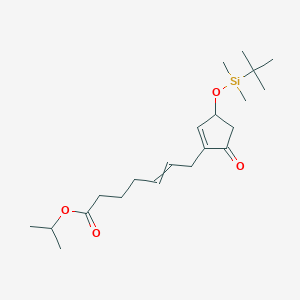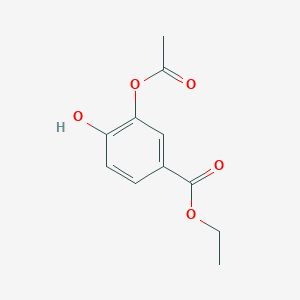![molecular formula C14H20ClN3 B1510616 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 918652-88-7](/img/structure/B1510616.png)
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Vue d'ensemble
Description
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane, also known as CPDU, is a small molecule that has been gaining attention in scientific research due to its unique properties. CPDU is a spirocyclic compound that contains a pyridine ring and a diazaspiro ring system. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been found to inhibit the activity of histone deacetylases, which are involved in gene expression. It has also been shown to interact with metal ions, such as copper and zinc, which are involved in various biological processes.
Biochemical and Physiological Effects:
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspases. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. In addition, 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been found to have neuroprotective effects in Parkinson's disease models by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has also been shown to have low toxicity in vitro and in vivo. However, 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in biological assays. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane also has a short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane research. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to understand the mechanism of action of 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane and to optimize its synthesis method to increase yield and purity.
Applications De Recherche Scientifique
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. In addition, 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been shown to have neuroprotective effects in Parkinson's disease models. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
3-(3-chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3/c15-12-2-1-7-17-13(12)18-10-5-14(6-11-18)3-8-16-9-4-14/h1-2,7,16H,3-6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDREEPTNUXWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=C(C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744708 | |
| Record name | 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918652-88-7 | |
| Record name | 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol](/img/structure/B1510534.png)

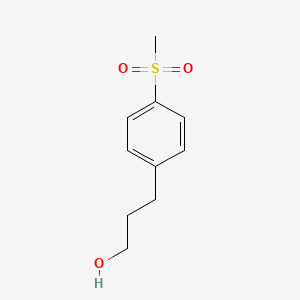


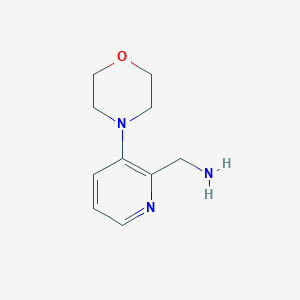
![[2,3'-Bipyridin]-5'-ylmethanamine](/img/structure/B1510565.png)
